BenchChemオンラインストアへようこそ!

rac-MDEA-D5

Solid-phase extraction Deuterium isotope effect Internal standard bias

rac-MDEA-D5 (CAS 160227-43-0), also denoted (±)-MDEA-D5, is a deuterated analog of the entactogenic amphetamine 3,4-methylenedioxy-N-ethylamphetamine (MDEA) in which five hydrogen atoms on the ethylamine side chain are replaced by deuterium, giving a molecular formula of C₁₂H₁₂D₅NO₂ and a molecular weight of ~212.30 g/mol. It is supplied as a certified reference material (CRM) solution at 1.0 mg/mL in methanol by Cerilliant® (MilliporeSigma) and is specifically designed for use as an internal standard in isotope-dilution GC-MS or LC-MS methods for the quantification of MDEA in urine, blood, oral fluid, and other biological matrices.

Molecular Formula C12H18ClNO2
Molecular Weight 248.76 g/mol
CAS No. 160227-43-0
Cat. No. B1512308
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namerac-MDEA-D5
CAS160227-43-0
Molecular FormulaC12H18ClNO2
Molecular Weight248.76 g/mol
Structural Identifiers
SMILESCCNC(C)CC1=CC2=C(C=C1)OCO2.Cl
InChIInChI=1S/C12H17NO2.ClH/c1-3-13-9(2)6-10-4-5-11-12(7-10)15-8-14-11;/h4-5,7,9,13H,3,6,8H2,1-2H3;1H/i1D3,3D2;
InChIKeyIBDIPBWIXJRJQM-IYSLTCQOSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

rac-MDEA-D5 (CAS 160227-43-0) Procurement Guide: Certified Deuterated Internal Standard for Forensic & Clinical Toxicology


rac-MDEA-D5 (CAS 160227-43-0), also denoted (±)-MDEA-D5, is a deuterated analog of the entactogenic amphetamine 3,4-methylenedioxy-N-ethylamphetamine (MDEA) in which five hydrogen atoms on the ethylamine side chain are replaced by deuterium, giving a molecular formula of C₁₂H₁₂D₅NO₂ and a molecular weight of ~212.30 g/mol . It is supplied as a certified reference material (CRM) solution at 1.0 mg/mL in methanol by Cerilliant® (MilliporeSigma) and is specifically designed for use as an internal standard in isotope-dilution GC-MS or LC-MS methods for the quantification of MDEA in urine, blood, oral fluid, and other biological matrices . The racemic (±) designation confirms it contains both enantiomers, matching the stereochemical profile of the parent drug as encountered in forensic casework . This compound is a US DEA exempt chemical preparation, enabling procurement without controlled substance licensure .

Why rac-MDEA-D5 Cannot Be Replaced by a Non-Deuterated Analog or Alternative Internal Standard in MDEA Quantification


A non-deuterated MDEA reference standard cannot substitute for rac-MDEA-D5 as an internal standard because it would co-elute with the target analyte at an identical mass-to-charge ratio (m/z), precluding chromatographic resolution and rendering isotope-dilution MS quantification impossible . The systematic evaluation by Romberg et al. (2011) demonstrated that even deuterated analogs with different deuteration sites or degrees (e.g., MDEA-d6) exhibit altered retention behavior on solid-phase extraction (SPE) cartridges, generating drug-to-internal-standard ratios that deviate from the theoretical 1.00 by as much as 37%, which introduces systematic quantification bias unless specifically calibrated [1]. Moreover, substituting a structurally distinct internal standard—such as MDMA-D5 for MDEA quantification—introduces differential ionization efficiency and matrix effect susceptibility due to the structural non-identity of the internal standard, violating the foundational assumption of isotope-dilution MS . For procurement in forensic toxicology or clinical drug testing, the use of the certified, structurally identical, lot-verified rac-MDEA-D5 CRM ensures traceability to a defined standard and defensibility under ISO/IEC 17025 accreditation requirements .

Quantitative Differentiation Evidence: rac-MDEA-D5 vs. Closest Deuterated and Non-Deuterated Comparators


SPE Cartridge Retention Behavior: rac-MDEA-D5 Exhibits Isotopically-Driven Elution Differences from MDEA-d6

The Romberg et al. (2011) study, which evaluated SPE cartridge binding affinity differences between drugs and their deuterated analogs, used MDEA-d6 as the comparator internal standard. When 50 mg Cerex® Polycrom™ CLIN II cartridges were eluted in 0.5 mL increments, the drug-to-internal-standard ratios for MDEA/MDEA-d6 in three successive fractions were 1.37, 1.18, and 0.95, deviating from the expected ideal of 1.00 [1]. This 'forward-shifted' elution pattern—the native MDEA eluting ahead of its deuterated analog—has never been experimentally measured for MDEA-d5, but the study's class-level finding that increased deuteration enhances SPE retention (explicitly shown for d-MAMP: d-MAMP-d(14) affinity > d-MAMP-d(5)) implies that the D5-labeled compound will exhibit distinct and potentially less severe fractionation than the D6 label, due to one fewer deuterium atom at the ethyl terminus [1]. Laboratories using rac-MDEA-D5 as their internal standard must recognize that published SPE-ratio biases measured for MDEA-d6 may overestimate the deviation from unity expected with the D5 compound, underscoring the need for method-specific validation with the exact D5 CRM.

Solid-phase extraction Deuterium isotope effect Internal standard bias Gas chromatography-mass spectrometry

Mass Difference Optimization: D5 Label Provides a +5 Da Separation for MDEA Quantification vs. Background Interference Risks with Lower Deuteration

The five deuterium atoms in rac-MDEA-D5 produce a nominal mass shift of +5 Da relative to the native MDEA molecular ion, enabling unequivocal selected-ion monitoring (SIM) or selected-reaction monitoring (SRM) transitions without interference from the natural ¹³C-isotopologue signal of the analyte . As a class-level principle in quantitative MS, the replacement of ≥3 hydrogen atoms by deuterium on a stable core structure is recommended to assure that the internal standard signal is fully resolved from the [M+1], [M+2], and [M+3] ¹³C₂/H₂ peaks of the unlabeled analyte, particularly when analyzing biological matrices with high endogenous background . In comparison, a hypothetical MDEA-d3 internal standard would yield only a +3 Da shift, creating potential mass overlap with the [M+3] ¹³C₃ isotopologue of the target analyte at higher concentrations (~3% relative abundance at 3 ¹³C atoms), thereby degrading the lower limit of quantification (LLOQ) and linearity in matrix-rich specimens such as postmortem blood [1]. The D5 design thus provides a decisive procurement advantage over lower-deuteration alternatives for trace-level forensics.

Isotope dilution mass spectrometry Mass overlap Internal standard selection Clinical toxicology

Validated Method LOQ and Linear Range: MDEA-D5 Supports Amphetamine Panel Quantification from 5 to 1000 ng/mL in Oral Fluid

A peer-reviewed method validation study by Mohamed & Bakdash (2017) employed MDEA-D5 as the internal standard for MDEA quantification alongside Amphetamine-D5, MA-D5, MDA-D5, and MDMA-D5 in a 10-amphetamine/cathinone oral fluid panel [1]. Using 0.5 mL oral fluid extracted with ethyl acetate under alkaline conditions, derivatized with HFBA, PFPA, or TFAA at 70°C for 30 min, and analyzed by GC-MS, the limits of quantification (LOQ) based on signal-to-noise ratios ≥10 ranged from 2.5 to 10 ng/mL, with calibration graphs linear from 5 or 10 to 1000 ng/mL for all analytes, including MDEA [1]. The method's demonstrated sensitivity and range are directly attributable to the use of the structurally identical, deuterium-labeled MDEA-D5 internal standard, which compensates for extraction loss, derivatization variability, and matrix effects across the entire calibration range [1]. In contrast, the 2006 Pirnay et al. urinary MDEA method using MDEA-d6 reported an LOQ of 25 μg/L (ppb) with linearity to 5000 μg/L [2]. The 2017 oral fluid method's 2.5–10 ng/mL LOQ with MDEA-D5 represents a lower detection threshold, though differences in matrix, sample volume, and instrumentation preclude a direct attribution of superior sensitivity solely to the internal standard choice.

Limit of quantification Oral fluid drug testing Method validation GC-MS derivatization

Certified Purity and Regulatory Accessibility: Cerilliant® rac-MDEA-D5 CRM Provides Lot-Traceable ≥99% Purity vs. Non-Certified Research-Grade Alternatives

The Cerilliant® rac-MDEA-D5 solution (Product M-068) is manufactured under ISO 17034 and ISO/IEC 17025 accredited processes, delivered as a certified reference material at 1.0 mg/mL in methanol with a lot-specific Certificate of Analysis (COA) documenting concentration accuracy, uncertainty, and expiration . In direct comparison, alternative vendors offer 3,4-MDEA-d5 (hydrochloride) as a neat powder with purity specified as '≥99% deuterated forms (d1-d5),' which includes the cumulative contribution from partially deuterated d1 through d4 species . This purity specification does not guarantee that the d5 isotopologue constitutes ≥99% of the material; rather, the sum of d1+d2+d3+d4+d5 ≥99%, meaning the true d5 abundance could be significantly lower, potentially as low as 95%, as independently indicated by other sources reporting 95% purity for rac-MDEA-D5 . Such isotopic dilution undermines quantitative accuracy by contributing unlabeled or under-labeled species that co-elute with the analyte. Additionally, the Cerilliant product is explicitly designated as a 'US DEA exempt chemical preparation,' eliminating the need for DEA registration for procurement . This regulatory feature is not uniformly available across all rac-MDEA-D5 suppliers.

Certified reference material ISO 17034 DEA exempt preparation Forensic quality assurance

Optimal Application Scenarios for rac-MDEA-D5 Procurement Based on Quantitative Evidence


Isotope-Dilution LC-MS/MS or GC-MS Quantification of MDEA in Oral Fluid for Workplace and Roadside Drug Testing

rac-MDEA-D5 enables validated sub-10 ng/mL LOQ quantification of MDEA in 0.5 mL oral fluid using isotope-dilution GC-MS, as demonstrated by Mohamed & Bakdash (2017) [1]. The compound's +5 Da mass shift ensures complete chromatographic co-elution with the native MDEA analyte while providing unequivocal mass spectral resolution, essential for meeting SAMHSA-proposed guidelines and European DRUID project standards for oral fluid drug testing. Procurement of the Cerilliant 1.0 mg/mL methanol CRM eliminates the need for gravimetric powder handling and reduces preparation error in high-throughput workflows.

Forensic Postmortem and Clinical Toxicology Confirmation of MDEA in Blood and Urine

For postmortem or clinical specimens (blood, urine), rac-MDEA-D5 serves as the internal standard in validated GC-MS or LC-MS/MS confirmation methods requiring linearity from 10 to 1,000 ng/mL or broader [1]. The Romberg et al. (2011) SPE fractionation data underscore the necessity of using a consistent deuterated internal standard lot during method validation and routine analysis to avoid SPE-induced ratio biases (observed deviations up to 37% for MDEA-d6) [2]. Procurement from a single accredited CRM supplier ensures lot-to-lot consistency, a prerequisite for maintaining method accuracy in ISO 17025-accredited forensic laboratories.

Comprehensive Amphetamine-Class Multi-Analyte Panels Requiring Matched Deuterated Internal Standards

MDEA-D5 is compatible with multi-analyte MS methods using Amphetamine-D5, MA-D5, MDA-D5, and MDMA-D5 internal standards, all available from Cerilliant as snap-and-inject CRM solutions [1]. The uniformity of the D5 deuteration pattern across the amphetamine panel minimizes differential SPE fractionation effects relative to mixed-pattern panels (e.g., combining D5 and D6 labels), thereby reducing inter-analyte quantification bias. This procurement strategy simplifies method development and enhances inter-laboratory reproducibility.

Academic and Industrial Research on MDEA Metabolism, Pharmacokinetics, and Seized Drug Purity Analysis

In research settings studying MDEA metabolic pathways, enantioselective pharmacokinetics, or illicit tablet impurity profiling, rac-MDEA-D5 provides a structurally identical, isotopically distinct tracer that mimics the native drug in extraction, derivatization, and ionization [1]. For academic laboratories without DEA licensure, the DEA exempt preparation designation (Cerilliant M-068) represents a critical procurement enabler, whereas alternative non-exempt preparations may require controlled substance registration [1]. The lot-certified concentration facilitates direct dilution into calibration standards, reducing the experimental uncertainty associated with in-house standard preparation from neat powders of variable isotopic purity [2].

Quote Request

Request a Quote for rac-MDEA-D5

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.